![molecular formula C28H34N2O6 B12012472 3-hydroxy-5-(4-hydroxyphenyl)-4-(4-isobutoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012472.png)
3-hydroxy-5-(4-hydroxyphenyl)-4-(4-isobutoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Compound X” for brevity, belongs to the class of pyrrolone derivatives . Its chemical structure features a pyrrolone ring fused with a phenyl group, hydroxyl groups, and a morpholine moiety. The compound’s systematic name reflects its substituents and functional groups, emphasizing its intricate nature.
Preparation Methods
Synthetic Routes:
Synthesis via Cyclization:
Isolation and Purification:
- Industrial-scale production of Compound X involves optimizing the synthetic route for efficiency, scalability, and cost-effectiveness.
- Companies may employ continuous flow reactors or batch processes to produce this compound.
Chemical Reactions Analysis
Reactivity:
- Compound X exhibits diverse reactivity due to its functional groups:
Oxidation: The phenolic hydroxyl groups are susceptible to oxidation.
Reduction: Reduction of the carbonyl group can yield a corresponding alcohol.
Substitution: The isobutoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Compound X serves as a versatile intermediate for synthesizing other pyrrolone-based compounds.
Biology: Researchers explore its potential as a bioactive molecule, studying its interactions with enzymes and receptors.
Medicine: Investigations focus on its pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.
Industry: Compound X finds applications in materials science, such as polymer modification.
Mechanism of Action
Targets: Compound X interacts with specific proteins, affecting cellular pathways.
Pathways: It modulates oxidative stress pathways, cell signaling cascades, and gene expression.
Comparison with Similar Compounds
Unique Features of Compound X:
Similar Compounds:
Properties
Molecular Formula |
C28H34N2O6 |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-[3-methyl-4-(2-methylpropoxy)phenyl]methylidene]-5-(4-hydroxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H34N2O6/c1-18(2)17-36-23-9-6-21(16-19(23)3)26(32)24-25(20-4-7-22(31)8-5-20)30(28(34)27(24)33)11-10-29-12-14-35-15-13-29/h4-9,16,18,25,31-32H,10-15,17H2,1-3H3/b26-24+ |
InChI Key |
IIQGLJNCKDRGME-SHHOIMCASA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)O)/O)OCC(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)O)O)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


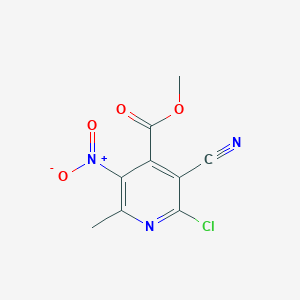
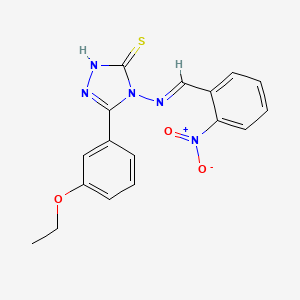
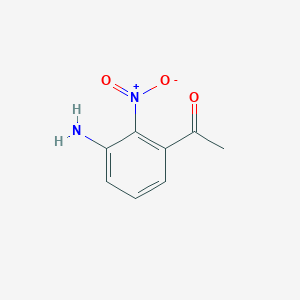
![[4-bromo-2-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12012435.png)


![4-[4-(Allyloxy)benzoyl]-3-hydroxy-5-(4-isopropylphenyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012446.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012449.png)
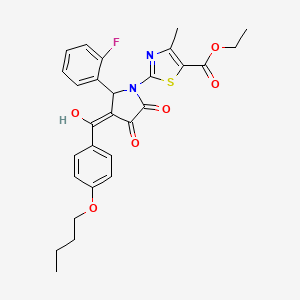
![3-Ethyl-5,6-dimethyl-2-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12012462.png)
![4-(Pentyloxy)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12012464.png)
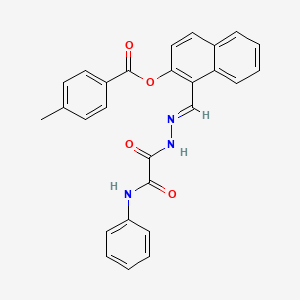
![3-phenylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B12012482.png)
![6,7-Dichloro-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B12012489.png)
